Diethyl (iodomethyl)(2-oxoethyl)propanedioate
Description
Diethyl (iodomethyl)(2-oxoethyl)propanedioate is a substituted propanedioate ester featuring an iodomethyl and 2-oxoethyl group at the central carbon of the malonate core. Propanedioate esters, such as diethyl malonate (diethyl propanedioate), are versatile intermediates in organic synthesis, particularly in Michael additions and Knoevenagel condensations . Derivatives of diethyl propanedioate are widely used to synthesize heterocycles, pharmaceuticals, and agrochemicals due to their reactivity at the α-carbon .
The iodomethyl and 2-oxoethyl substituents in this compound likely enhance its electrophilicity, making it a candidate for nucleophilic substitution or cyclization reactions. However, detailed experimental data (e.g., melting points, spectroscopic profiles) for this exact compound are absent in the evidence.
Properties
CAS No. |
654673-79-7 |
|---|---|
Molecular Formula |
C10H15IO5 |
Molecular Weight |
342.13 g/mol |
IUPAC Name |
diethyl 2-(iodomethyl)-2-(2-oxoethyl)propanedioate |
InChI |
InChI=1S/C10H15IO5/c1-3-15-8(13)10(7-11,5-6-12)9(14)16-4-2/h6H,3-5,7H2,1-2H3 |
InChI Key |
MQUGXOMOYJWNBO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC=O)(CI)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl (iodomethyl)(2-oxoethyl)propanedioate typically involves the alkylation of diethyl propanedioate (diethyl malonate) with an iodomethyl ketone. The reaction proceeds via the formation of an enolate ion from diethyl propanedioate, which then undergoes nucleophilic substitution with the iodomethyl ketone.
Formation of Enolate Ion: Diethyl propanedioate is treated with a strong base such as sodium ethoxide in ethanol to form the enolate ion.
Alkylation: The enolate ion reacts with iodomethyl ketone in an S_N2 reaction, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale. The process would involve:
Batch or Continuous Stirred Tank Reactors: To ensure thorough mixing and reaction completion.
Purification: Techniques such as distillation or recrystallization to obtain the pure product.
Quality Control: Analytical methods like NMR, IR, and mass spectrometry to confirm the structure and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Diethyl (iodomethyl)(2-oxoethyl)propanedioate can undergo various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles.
Reduction Reactions: The carbonyl group can be reduced to an alcohol.
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids.
Common Reagents and Conditions
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions to cleave the ester bonds.
Major Products
Substitution: Formation of new compounds with different functional groups replacing the iodine.
Reduction: Formation of diols or alcohols.
Hydrolysis: Formation of diethyl propanedioic acid derivatives.
Scientific Research Applications
Diethyl (iodomethyl)(2-oxoethyl)propanedioate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: Potential precursor for the synthesis of pharmaceutical compounds.
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action for Diethyl (iodomethyl)(2-oxoethyl)propanedioate in chemical reactions involves:
Nucleophilic Attack: The enolate ion formed from diethyl propanedioate acts as a nucleophile.
Electrophilic Substitution: The iodomethyl group acts as an electrophile, facilitating substitution reactions.
Reduction: The carbonyl group undergoes reduction to form alcohols.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares Diethyl (iodomethyl)(2-oxoethyl)propanedioate with structurally related propanedioate esters:
Spectroscopic and Physical Properties
- Diethyl 2-(chloromethylene)propanedioate (CAS 28783-51-9): Purity: Not specified; typically recrystallized from ethanol for analytical use . LogP: Estimated at ~2.5 (hydrophobic chloromethylene group).
Diethyl [(4-bromophenyl)methylidene]propanedioate :
Key Research Findings and Limitations
- Comparative Reactivity :
- Data Gaps :
- Melting points, NMR profiles, and toxicity data for the target compound are unavailable in the provided evidence.
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